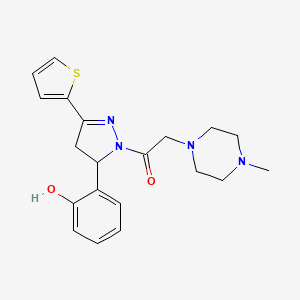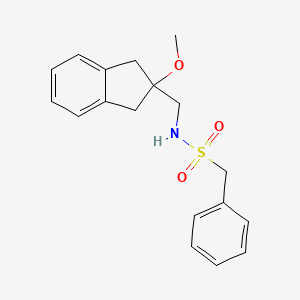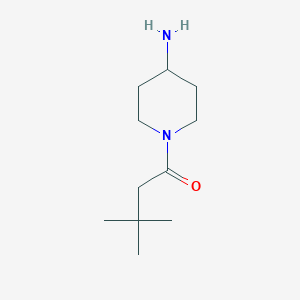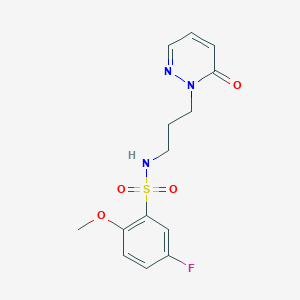![molecular formula C19H17N3O6S2 B2492841 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide CAS No. 1021124-71-9](/img/structure/B2492841.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds like N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide typically involves multiple steps, including the formation of the dihydrobenzo[b][1,4]dioxin core, introduction of the thiazole ring, and attachment of the methoxyphenylsulfonamido group. Research has detailed the synthesis of related heterocyclic compounds, emphasizing the importance of choosing appropriate reagents and conditions to achieve the desired molecular architecture while minimizing side reactions and maximizing yield (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the arrangement of atoms within the molecule, crucial for understanding its chemical behavior and interactions. Studies on related molecules have shown how structural variations can influence the overall properties and reactivity of the compounds (Xiaodong Chen et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the presence of the sulfonamido group could make it a candidate for further functionalization through nucleophilic substitution reactions. The dihydrobenzo[b][1,4]dioxin and thiazole components may also impart the molecule with specific electronic and steric properties that affect its reactivity (B. K. Sagar et al., 2018).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and stability are determined by the molecular structure. For example, the solubility in various solvents could be influenced by the methoxyphenylsulfonamido group, which could engage in hydrogen bonding with polar solvents. The compound's stability under different conditions is also an essential factor for its handling and storage (K. Ohkata et al., 1985).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photochemical behavior, can be inferred from the functional groups present in the molecule. The study of related compounds provides insights into how these properties can be tuned for specific applications or to increase the molecule's overall utility (R. Malhotra et al., 2015).
科学的研究の応用
Antimicrobial Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide and its derivatives have been explored for their antimicrobial properties. Studies have shown that some of these compounds exhibit significant antibacterial and antifungal activities against a variety of strains (Raval, Naik, & Desai, 2012); (Abbasi et al., 2016); (Babu, Pitchumani, & Ramesh, 2013); (Kumar et al., 2013).
Enzyme Inhibitory Potential
These compounds have been investigated for their potential as enzyme inhibitors. Some of the synthesized derivatives demonstrated substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, indicating their potential therapeutic applications (Abbasi et al., 2019); (Irshad, 2018).
Potential in Organic Light-Emitting Devices
Research indicates that compounds containing the N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) structure may be useful in the development of non-doped blue organic light-emitting devices. This application stems from their unique electronic properties and ability to emit blue light (Jayabharathi et al., 2018).
Anti-inflammatory and Analgesic Agents
Derivatives of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds have shown promising results in inhibiting cyclooxygenase enzymes and demonstrating analgesic activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor and Antioxidant Activities
Some novel compounds with the N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) structure have been synthesized and tested for their antitumor and antioxidant activities. These compounds were found to be effective in in vitro screenings, suggesting potential for further development as therapeutic agents (Khalifa et al., 2015).
Inhibition of Cell Adhesion Molecules
Compounds including the N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) structure have been identified as inhibitors of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1. This property suggests their potential use in addressing inflammatory conditions and diseases related to cell adhesion processes (Boschelli et al., 1995).
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S2/c1-26-13-3-5-14(6-4-13)30(24,25)22-19-21-15(11-29-19)18(23)20-12-2-7-16-17(10-12)28-9-8-27-16/h2-7,10-11H,8-9H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJXSFKWLCAGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B2492764.png)


![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2492767.png)
![2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2492769.png)



![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2492779.png)

![3-(3-methylbutyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2492781.png)